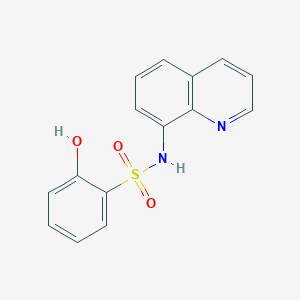

2-hydroxy-N-quinolin-8-ylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

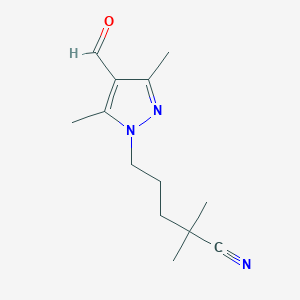

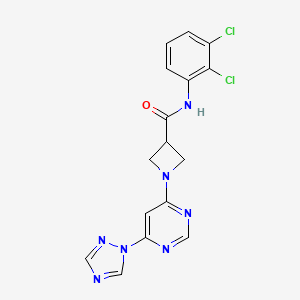

“2-hydroxy-N-quinolin-8-ylbenzenesulfonamide” is a chemical compound with the molecular formula C15H12N2O3S . It has a molecular weight of 300.33 . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for “2-hydroxy-N-quinolin-8-ylbenzenesulfonamide” is 1S/C15H12N2O3S/c18-13-8-1-2-9-14 (13)21 (19,20)17-12-7-3-5-11-6-4-10-16-15 (11)12/h1-10,17-18H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “2-hydroxy-N-quinolin-8-ylbenzenesulfonamide” has a molecular weight of 300.33 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available data .Scientific Research Applications

Anticancer Applications

- Tubulin Polymerization Inhibitors: Compounds similar to 2-hydroxy-N-quinolin-8-ylbenzenesulfonamide have shown remarkable antiproliferative activity against human lung and prostate cancer cell lines by inhibiting tubulin polymerization, leading to apoptosis in cancer cells (Srikanth et al., 2016).

Antimicrobial Applications

- Antimicrobial Agents: Quinoline compounds clubbed with sulfonamide moiety have been synthesized and displayed high activity against Gram-positive bacteria (2019).

Electroanalytical Studies

- Electroanalytical Study: An electroanalytical study of a similar compound, 4-methyl-N-quinolin-8-ylbenzenesulfonamide, was conducted, revealing its oxidation properties and potential applications in voltammetric analysis (Abelairas et al., 1994).

Photoluminescence and Electroluminescence

- Lumophores for Electroluminescent Materials: Novel lumophores based on aluminum and zinc metallo-8-hydroxyquinolates, derived from similar compounds, have been developed for use in electroluminescent materials, showing blue-shifted absorbance and luminescence bands (Hopkins et al., 1996).

Fluorescent Sensors

- Fluorescent Sensor for Metal Ions: A fluorescent sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms has been synthesized, capable of distinguishing cadmium from zinc ions with high selectivity and sensitivity (Zhou et al., 2012).

Antiprotozoal Agents

- Antiprotozoal Activities: Quinoxaline-oxadiazole hybrids, derived from the parent compound 2-hydroxy quinoxaline, displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017).

Future Directions

properties

IUPAC Name |

2-hydroxy-N-quinolin-8-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-13-8-1-2-9-14(13)21(19,20)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17-18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAGSUBXSCUKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-quinolin-8-ylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2710995.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2710997.png)

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2710998.png)

![4-(Difluoromethyl)-3-methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2711001.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide](/img/structure/B2711002.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2711005.png)

![1-(2-methoxyphenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2711007.png)

![3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711017.png)